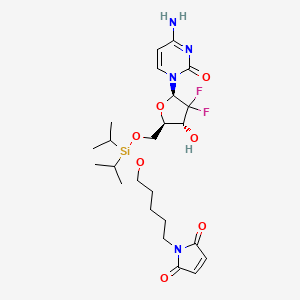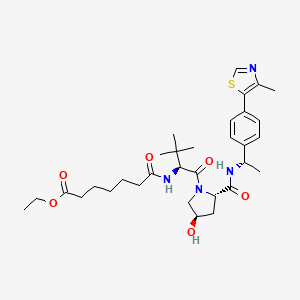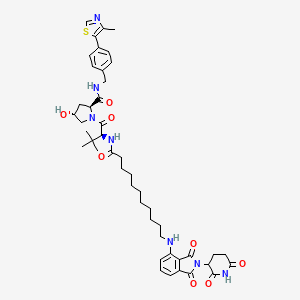
Gemcitabine-O-Si(di-iso)-O-Mc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gemcitabine-O-Si(di-iso)-O-Mc is a synthetic derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. This compound is designed to enhance the pharmacokinetic properties of gemcitabine, potentially improving its efficacy and reducing its toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gemcitabine-O-Si(di-iso)-O-Mc involves multiple steps, starting with the protection of the hydroxyl groups of gemcitabine. The protected gemcitabine is then reacted with a silicon-based reagent, such as diisopropylsilyl chloride, under anhydrous conditions to form the silylated intermediate. This intermediate is subsequently deprotected to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Gemcitabine-O-Si(di-iso)-O-Mc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the silicon moiety.
Substitution: Nucleophilic substitution reactions can occur at the silicon center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon dioxide derivatives, while substitution reactions can produce various silyl ethers.
Wissenschaftliche Forschungsanwendungen
Gemcitabine-O-Si(di-iso)-O-Mc has a wide range of scientific research applications:
Chemistry: Used as a model compound to study silicon-based modifications of nucleosides.
Biology: Investigated for its potential to enhance the stability and cellular uptake of gemcitabine.
Medicine: Explored as a chemotherapeutic agent with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced drug delivery systems.
Wirkmechanismus
Gemcitabine-O-Si(di-iso)-O-Mc exerts its effects by interfering with DNA synthesis. The compound is metabolized to its active form, which incorporates into the DNA strand, leading to chain termination. This process inhibits the proliferation of cancer cells. The silicon modification is believed to enhance the compound’s stability and cellular uptake, improving its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gemcitabine: The parent compound, widely used in chemotherapy.
Fluorouracil: Another nucleoside analog with a similar mechanism of action.
Cytarabine: A nucleoside analog used in the treatment of leukemia.
Uniqueness
Gemcitabine-O-Si(di-iso)-O-Mc is unique due to its silicon-based modification, which enhances its pharmacokinetic properties. This modification potentially reduces toxicity and improves the therapeutic index compared to its parent compound, gemcitabine.
Eigenschaften
IUPAC Name |
1-[5-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-di(propan-2-yl)silyl]oxypentyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36F2N4O7Si/c1-15(2)38(16(3)4,35-13-7-5-6-11-29-19(31)8-9-20(29)32)36-14-17-21(33)24(25,26)22(37-17)30-12-10-18(27)28-23(30)34/h8-10,12,15-17,21-22,33H,5-7,11,13-14H2,1-4H3,(H2,27,28,34)/t17-,21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANWPSOXUYWBLM-ZPMCFJSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(OCCCCCN1C(=O)C=CC1=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(OCCCCCN1C(=O)C=CC1=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36F2N4O7Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B8103518.png)

![sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B8103535.png)









